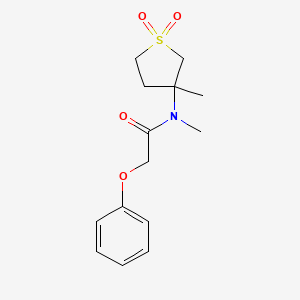![molecular formula C16H13ClN4O4S B2597912 2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid CAS No. 872695-78-8](/img/structure/B2597912.png)
2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid is a useful research compound. Its molecular formula is C16H13ClN4O4S and its molecular weight is 392.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analysis and Trends in Herbicide Toxicity Research
The review by Zuanazzi et al. (2020) highlights the global research trends and gaps in studies related to herbicide toxicity, particularly focusing on 2,4-D herbicides. The study uses scientometric analysis to quantify and visualize the evolution of research in this field, noting that the United States, Canada, and China are leading contributors. Research has predominantly focused on occupational risk, neurotoxicity, resistance, and non-target species' impact, indicating a broad scope of scientific inquiry into herbicide effects and mechanisms. This insight into 2,4-D research trends underscores the importance of continuing to explore its environmental and biological impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Fate and Microbial Biodegradation of Herbicides
Magnoli et al. (2020) focus on the environmental behavior and microbial degradation of 2,4-D herbicides, emphasizing their widespread use in agriculture and potential environmental damages. This review offers a comprehensive overview of 2,4-D's environmental fate and the crucial role of microorganisms in its biodegradation, highlighting the importance of microbial processes in mitigating pollution and protecting public health. The paper suggests that understanding microbial degradation pathways is vital for developing strategies to reduce the environmental footprint of such herbicides (Magnoli et al., 2020).
Eco-toxicological Effects of Herbicides
The review by Islam et al. (2017) assesses the eco-toxicological effects of 2,4-D on various non-target organisms, including aquatic species, plants, and humans. It critically evaluates the environmental presence and potential lethal impacts of 2,4-D, suggesting that future research should focus on molecular biology aspects, human exposure assessments, and pesticide degradation studies. This work underscores the urgent need for comprehensive studies on 2,4-D's low-level exposure impacts to inform regulations and protect ecosystems from potential harm (Islam et al., 2017).
Sorption Studies and Environmental Interactions
Werner et al. (2012) review the sorption behaviors of 2,4-D and other phenoxy herbicides to various soils and minerals, aiming to understand the mechanisms that govern their environmental persistence and mobility. This research highlights the complexity of herbicide interactions with environmental components and the importance of soil organic matter and iron oxides as key factors influencing herbicide sorption and degradation. Understanding these interactions is crucial for predicting the environmental fate of herbicides and designing more sustainable agricultural practices (Werner, Garratt, & Pigott, 2012).
Propriétés
IUPAC Name |
2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c1-20-13-11(15(24)21(2)16(20)25)14(26-7-10(22)23)19-12(18-13)8-5-3-4-6-9(8)17/h3-6H,7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLRMNUXQDLASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

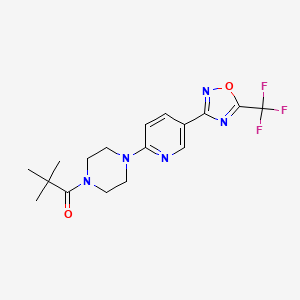
![4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2597832.png)
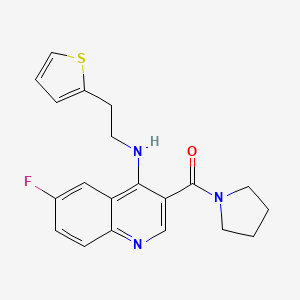
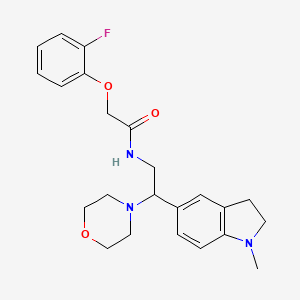
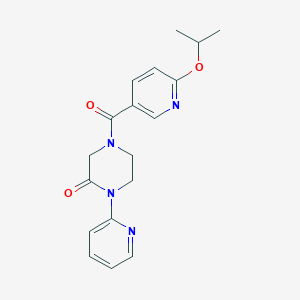
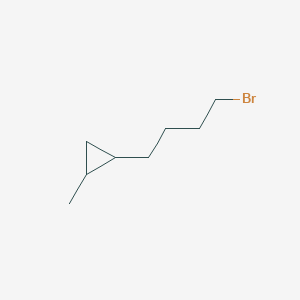

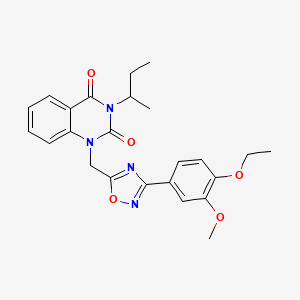
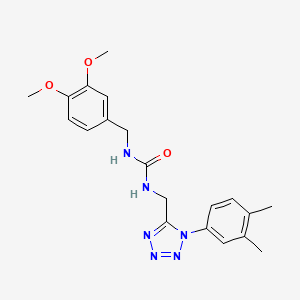
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
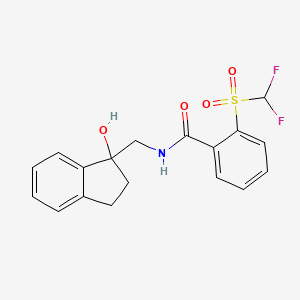
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)

